molecular formula C9H18O3 B3326131 (2,2-Diethoxycyclobutyl)methanol CAS No. 23153-61-9

(2,2-Diethoxycyclobutyl)methanol

Cat. No.: B3326131
CAS No.: 23153-61-9
M. Wt: 174.24 g/mol
InChI Key: XSZVIWZYTWVMEL-UHFFFAOYSA-N
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Description

(2,2-Diethoxycyclobutyl)methanol is an organic compound with the molecular formula C9H18O3 It is characterized by a cyclobutane ring substituted with two ethoxy groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxycyclobutyl)methanol typically involves the cyclization of suitable precursors followed by the introduction of ethoxy groups. One common method includes the reaction of cyclobutanone with ethanol in the presence of an acid catalyst to form the diethoxy derivative. This is followed by reduction using a suitable reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (2,2-Diethoxycyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution of ethoxy groups.

Major Products:

    Oxidation: Formation of (2,2-Diethoxycyclobutyl)aldehyde or (2,2-Diethoxycyclobutyl)carboxylic acid.

    Reduction: Formation of more saturated alcohol derivatives.

    Substitution: Formation of various substituted cyclobutyl derivatives depending on the substituent introduced.

Scientific Research Applications

(2,2-Diethoxycyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Diethoxycyclobutyl)methanol involves its interaction with various molecular targets. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The ethoxy groups may also play a role in modulating the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

    Cyclobutanemethanol: Similar structure but lacks the ethoxy groups.

    2,2-Dimethoxycyclobutylmethanol: Similar but with methoxy groups instead of ethoxy groups.

Uniqueness: (2,2-Diethoxycyclobutyl)methanol is unique due to the presence of both ethoxy groups and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,2-diethoxycyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-11-9(12-4-2)6-5-8(9)7-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZVIWZYTWVMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725091
Record name (2,2-Diethoxycyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23153-61-9
Record name (2,2-Diethoxycyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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